Product packaging for N-Methylbenzamide(Cat. No.:CAS No. 613-93-4)

N-Methylbenzamide

Cat. No.: B147266
CAS No.: 613-93-4
M. Wt: 135.16 g/mol
InChI Key: NCCHARWOCKOHIH-UHFFFAOYSA-N
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Description

Significance of Substituted Amides in Organic Chemistry

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded directly to a nitrogen atom. solubilityofthings.com They are formed from carboxylic acids where the hydroxyl group is replaced by an amine group. solubilityofthings.com Substituted amides, where one or both hydrogen atoms on the nitrogen are replaced by alkyl or aryl groups, are particularly important. fiveable.mecuny.edu The presence of the N-substituent significantly influences the amide's reactivity, affecting the basicity of the nitrogen atom and introducing steric hindrance that can impact reaction rates and selectivity. fiveable.me

Amide linkages are crucial in biological systems, forming the backbone of proteins through peptide bonds, which are essentially amide bonds linking amino acids. solubilityofthings.comlibretexts.orglibretexts.org In organic synthesis, N-substituted amides serve as versatile intermediates for creating more complex molecules, including pharmaceuticals and agrochemicals. fiveable.me Their ability to undergo reactions like nucleophilic acyl substitution allows for the introduction of new functional groups and the construction of diverse molecular architectures. fiveable.me

Academic Importance of N-Methylbenzamide as a Model Compound

This compound serves as a valuable model compound in academic research for investigating the chemical and physical properties of N-substituted benzamides. Its relatively simple structure, while still incorporating both an aromatic ring and a substituted amide, allows for detailed study of phenomena such as hydrogen bonding, solubility, and spectroscopic characteristics. solubilityofthings.com Studies on this compound and its derivatives contribute to a broader understanding of how substituents affect the behavior of amide groups and aromatic systems. For instance, research has explored the crystal structures of substituted N-methylbenzamides to understand intermolecular interactions and packing arrangements. researchgate.netnih.govnih.gov The dihedral angle between the amide group and the benzene (B151609) ring is a key structural parameter studied in these investigations. researchgate.netnih.govnih.gov

Overview of Research Domains Pertaining to this compound

Research involving this compound spans several domains:

Synthesis and Reaction Methodology: this compound is used as a starting material or intermediate in the synthesis of various organic compounds. chemicalbook.com Studies focus on developing efficient routes for its synthesis and exploring its reactivity in different transformations, such as metalation and subsequent reactions with electrophiles to form ortho-substituted derivatives. acs.org It has also been used in studies involving C-H activation and borylation reactions. researchgate.netresearchgate.net

Structural and Spectroscopic Studies: Investigations into the crystal structure and spectroscopic properties (like NMR and mass spectrometry) of this compound and its derivatives provide insights into their molecular geometry, electronic structure, and intermolecular interactions. solubilityofthings.comresearchgate.netnih.govnih.gov

Biological Activity and Medicinal Chemistry: While dosage and adverse effects are excluded, research explores the potential biological activities of this compound and related benzamides. This includes studies on their role as potential inhibitors in enzymatic reactions and their interactions with biological macromolecules. ontosight.ai this compound has been identified as a potent inhibitor of phosphodiesterase 10A (PDE10A). fishersci.camedchemexpress.comsigmaaldrich.com It has also shown anti-cancer activity in research studies. medchemexpress.com Furthermore, it has been used as a model substrate in studies investigating metabolic conversions. nih.gov

Solubility Studies: The solubility characteristics of this compound in various solvents are important for its applications in synthesis and analytical techniques like spectroscopy and chromatography. chemicalbook.comsolubilityofthings.com Its polarity due to the amide group facilitates solubility in polar solvents like water, methanol (B129727), and ethanol (B145695), while the hydrophobic aromatic ring leads to lower solubility in nonpolar solvents. solubilityofthings.com

These research areas highlight the multifaceted nature of this compound as a subject of scientific inquiry, contributing to both fundamental organic chemistry knowledge and potential applied uses.

Key Physical Properties of this compound

PropertyValueSource
Molecular FormulaC8H9NO scbt.comfishersci.caontosight.ai
Molecular Weight135.16 g/mol scbt.comfishersci.caontosight.ai
CAS Number613-93-4 scbt.comfishersci.caontosight.ai
Melting Point76-78 °C sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Boiling Point167 °C at 11 mmHg sigmaaldrich.comchemicalbook.comsigmaaldrich.com
StateSolid (white crystalline) solubilityofthings.comsigmaaldrich.comsigmaaldrich.com
SolubilitySoluble in ethanol, methanol, water solubilityofthings.comsigmaaldrich.comsigmaaldrich.com

Crystal Structure Data Example (for a related compound, 4-Hydroxy-N-methylbenzamide)

While direct crystal structure data for this compound was not found in the search results, data for a related compound, 4-Hydroxy-N-methylbenzamide (C8H9NO2), illustrates the type of detailed structural information obtained in research. researchgate.netnih.govresearchgate.net

PropertyValueSource
Molecular FormulaC8H9NO2 researchgate.netnih.gov
Molecular Weight (Mr)151.16 researchgate.netnih.gov
Crystal SystemMonoclinic researchgate.netnih.gov
Space GroupCc researchgate.net
a13.576 (3) Å researchgate.netnih.gov
b16.964 (3) Å researchgate.netnih.gov
c11.025 (2) Å researchgate.netnih.gov
β120.11 (3)° researchgate.netnih.gov
Volume (V)2196.5 (10) ų researchgate.netnih.gov
Z12 researchgate.netnih.gov
Temperature (T)100 K researchgate.netnih.gov
RadiationMo Kα researchgate.netnih.gov
Dihedral Angle (Amide-Benzene)3.0-4.0° (approx.) researchgate.netnih.gov

Note: The crystal structure data provided is for 4-Hydroxy-N-methylbenzamide as an example of the type of data available for substituted benzamides in crystallographic studies. researchgate.netnih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO B147266 N-Methylbenzamide CAS No. 613-93-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylbenzamide
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InChI

InChI=1S/C8H9NO/c1-9-8(10)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10)
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InChI Key

NCCHARWOCKOHIH-UHFFFAOYSA-N
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Canonical SMILES

CNC(=O)C1=CC=CC=C1
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Molecular Formula

C8H9NO
Record name N-METHYLBENZAMIDE
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DSSTOX Substance ID

DTXSID5025570
Record name N-Methylbenzamide
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Molecular Weight

135.16 g/mol
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Physical Description

N-methylbenzamide is an off-white crystalline solid. (NTP, 1992), Off-white solid; [CAMEO] Off-white crystalline powder; [MSDSonline]
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Boiling Point

556 °F at 760 mmHg (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Vapor Pressure

0.00052 [mmHg]
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CAS No.

613-93-4
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Melting Point

180 °F (NTP, 1992)
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Advanced Synthetic Methodologies for N Methylbenzamide and Its Derivatives

Established Synthetic Routes for N-Methylbenzamide Elaboration

Traditional methods for synthesizing this compound often rely on the formation of an amide bond from carboxylic acid derivatives. These routes are well-established and widely used in both laboratory and industrial settings.

Amidation Reactions from Benzoic Acid Precursors

A direct and common approach to synthesizing this compound involves the amidation of benzoic acid or its esters. One patented method describes the synthesis from methyl benzoate, the methyl ester of benzoic acid. In this process, methyl benzoate is reacted with an overstoichiometric amount of methylamine in the presence of methanol (B129727). The reaction is typically carried out at temperatures between 60 and 150°C under pressures of 2 to 12 bar. acs.org Using an excess of methylamine, preferably 0.5 to 2 moles per mole of ester, ensures the complete conversion to this compound. acs.org This method is valued for its directness and the high purity of the resulting product, which often crystallizes as a colorless solid and can be used in subsequent reactions without extensive purification. acs.org

ParameterValueReference
Starting MaterialMethyl Benzoate acs.org
ReagentMethylamine (excess) acs.org
SolventMethanol acs.org
Temperature60 - 150 °C acs.org
Pressure2 - 12 bar acs.org

Synthesis via Acid Chloride Intermediates

A highly effective and common two-step method for preparing this compound involves the use of an acid chloride intermediate. In the first step, benzoic acid is converted to benzoyl chloride. This is typically achieved by reacting benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of dimethylformamide (DMF).

Once the benzoyl chloride is formed, it is then reacted with methylamine to yield this compound. The reaction is a nucleophilic acyl substitution where the methylamine attacks the electrophilic carbonyl carbon of the benzoyl chloride. A base, such as triethylamine (Et₃N) or sodium hydroxide, is typically added to neutralize the hydrochloric acid (HCl) byproduct that is formed during the reaction. This method is advantageous due to the high reactivity of acid chlorides, which allows the reaction to proceed rapidly and often with high yields at low temperatures.

Strategies Employing Organometallic Reagents

Organometallic reagents, known for their potent nucleophilicity, provide an alternative route for the synthesis of amides. A relevant strategy for forming the this compound structure involves the reaction of a phenyl-based organometallic compound with a methyl-containing electrophile that can generate the amide linkage.

For instance, a Grignard reagent such as phenylmagnesium bromide (PhMgBr) can be reacted with methyl isocyanate (CH₃NCO). In this reaction, the nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the isocyanate. The resulting intermediate, upon acidic workup, yields the final this compound product. Organometallic reagents like organolithiums and Grignard reagents are strong bases, necessitating anhydrous conditions to prevent them from being quenched by protic solvents like water.

Catalytic Synthesis Protocols Involving this compound

Modern synthetic chemistry increasingly focuses on catalytic methods to improve efficiency, selectivity, and sustainability. Several catalytic protocols have been developed for the synthesis of this compound and its derivatives.

Transition Metal-Catalyzed Amidation Reactions

Transition metals are powerful catalysts for forming carbon-nitrogen bonds. Various protocols have been developed for the synthesis of benzamides using catalysts based on metals like nickel and cobalt.

One example involves a nickel-catalyzed cross-coupling reaction. In this method, an aryl bromide (e.g., bromobenzene) is coupled with N-methylformamide in the presence of a nickel catalyst, such as a complex formed from Nickel(II) acetate (Ni(OAc)₂·4H₂O) and a phosphite ligand. The reaction is typically conducted at elevated temperatures (e.g., 110°C) with a base like sodium methoxide (NaOMe).

Another approach is the cobalt-catalyzed N-methylation of benzamide (B126) using methanol as the methyl source. An in-situ generated cobalt catalyst can effectively transform various amides into their N-methylated counterparts with high yields. Control experiments suggest the involvement of an active cobalt(I) hydride species in this transformation.

Catalyst SystemReactantsKey ConditionsReference
Ni(OAc)₂·4H₂O / PhosphiteAryl Bromide, N-methylformamide110°C, NaOMe
In-situ generated CobaltBenzamide, Methanol150°C

Heterogeneous Catalysis in Transamidation Reactions (e.g., Al₂O₃)

Transamidation, the reaction between an amide and an amine to form a new amide, offers a pathway for modifying existing amide structures. The use of heterogeneous catalysts in these reactions is particularly advantageous as it simplifies catalyst separation and recycling.

Aluminum oxide (Al₂O₃), or alumina, has been identified as an efficient, reusable, and inexpensive heterogeneous catalyst for the transamidation of secondary amides. acs.orgorgsyn.org In this context, this compound itself can serve as a starting material to be converted into other amides. The reaction involves heating this compound with a different primary or secondary amine in the presence of Al₂O₃. orgsyn.org

Alumina is an amphoteric catalyst; its Lewis acidic sites (Al³⁺) activate the carbonyl group of the amide, while its basic sites (O²⁻) interact with the N-H bond, facilitating the C-N bond cleavage. orgsyn.org This catalytic method has been successfully used for the transamidation of this compound with various aliphatic and aromatic amines, such as n-octylamine and aniline, in a suitable solvent like triethylamine at around 100°C. orgsyn.orgorgsyn.org The catalyst can be recovered by simple centrifugation and reused multiple times without a significant loss of activity. acs.orgorgsyn.org

CatalystReaction TypeSubstrateReagentTemperatureReference
Aluminum Oxide (Al₂O₃)TransamidationThis compoundn-octylamine, aniline, etc.100 °C orgsyn.org

Green and Sustainable Catalytic Methods for N-Alkylation and N-Methoxymethylation

The development of environmentally benign and efficient catalytic systems for the N-alkylation and N-methoxymethylation of amides is a significant area of research. These methods aim to replace traditional multi-step protocols that often rely on toxic reagents.

A noteworthy advancement is the use of a manganese(I) catalyst for the methoxymethylation of primary amides with methanol, which serves as both the methoxymethylating agent and the solvent. rsc.orgrsc.org This process is highly selective and proceeds with the liberation of dihydrogen gas as the only byproduct, representing a green and atom-economical approach. rsc.orgdntb.gov.ua This method is the first to report the synthesis of N-(methoxymethyl)benzamide derivatives through an interrupted borrowing hydrogen (IBH) strategy. rsc.orgrsc.org The reaction demonstrates a broad substrate scope and good tolerance for various functional groups. rsc.org

For N-alkylation, a selective Hofmann N-alkylation reaction has been developed for less nucleophilic amines and amides using catalytic amounts of alkyl halides in the presence of alcohols. rsc.org This method avoids the need for large quantities of bases and alkyl halides, generating water as the sole byproduct. rsc.org Mechanistic studies suggest that the alkyl halides act as key intermediates that are regenerated within the catalytic cycle. rsc.org

Transition metal-free alternatives have also emerged, such as an aldehyde-catalyzed dehydrative N-alkylation of amides and amines with alcohols. dntb.gov.ua In contrast to borrowing hydrogen strategies that require transition metal catalysts for alcohol activation, this method utilizes an external aldehyde for the same purpose. dntb.gov.ua

Furthermore, various transition metal catalysts, including iridium, ruthenium, and palladium, have been employed for the N-alkylation of amides with alcohols via the borrowing hydrogen or hydrogen autotransfer approach. researchgate.netresearchgate.netnih.gov These methods are atom-economical and offer a green alternative to traditional alkylation techniques. For instance, a robust ruthenium-catalyzed methodology allows for the direct N-alkylation of α-amino acid esters and amides with alcohols, demonstrating high retention of stereochemical integrity. nih.gov

Table 1: Comparison of Green Catalytic Methods for N-Alkylation and N-Methoxymethylation

Method Catalyst Alkylating/Methoxymethylating Agent Key Features Byproduct
Methoxymethylation Manganese(I) Methanol Highly selective, broad substrate scope, Interrupted Borrowing Hydrogen (IBH) strategy rsc.orgrsc.org Dihydrogen gas rsc.org
Hofmann N-alkylation Catalytic alkyl halides Alcohols Avoids large amounts of bases and alkyl halides, regenerable catalyst rsc.org Water rsc.org
Dehydrative N-alkylation Aldehyde (Transition metal-free) Alcohols Simple and effective alcohol activation without transition metals dntb.gov.ua Water
N-alkylation Iridium, Ruthenium, Palladium complexes Alcohols Atom-economical, Borrowing Hydrogen/Hydrogen Autotransfer mechanism researchgate.netresearchgate.netnih.gov Water researchgate.net

Stereoselective and Asymmetric Synthesis of this compound Analogues

The synthesis of chiral benzamide derivatives is of great interest due to their prevalence in bioactive molecules. Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for chiral resolution.

One successful approach involves the use of bifunctional organocatalysts for the enantioselective synthesis of axially chiral benzamides. nih.gov These catalysts, which contain both amino and urea functional groups within a chiral scaffold, can cooperatively activate the nucleophile and electrophile, enabling stereoselective reactions such as aromatic electrophilic bromination to construct axial chirality with moderate to good enantioselectivities. nih.gov

Asymmetric synthesis has also been applied to produce this compound analogues that act as potent neurokinin-2 (NK₂) receptor antagonists. nih.gov This work involved the design and synthesis of a series of substituted this compound analogues derived from the known antagonist SR 48,968. nih.gov

The broader field of asymmetric synthesis of chiral amides has seen significant progress, with various strategies being developed to address the challenges of controlling stereochemistry. researchgate.net The use of racemization-free coupling reagents is a key development in the synthesis of chiral amides and peptides, offering a greener alternative to traditional methods that may require toxic and costly reagents. rsc.org These reagents help to preserve the stereochemical integrity of the amino acid precursors during amide bond formation. rsc.org

Table 2: Asymmetric Synthetic Strategies for Chiral Benzamide Derivatives

Strategy Catalyst/Reagent Type of Chirality Key Features
Organocatalysis Bifunctional organocatalysts (amino and urea groups) nih.gov Axial Enantioselective construction of axially chiral compounds via electrophilic aromatic halogenation nih.gov
Substrate-derived Asymmetric synthesis from a known chiral antagonist nih.gov Central Preparation of potent neurokinin-2 (NK₂) receptor antagonists nih.gov
Reagent-controlled Racemization-free coupling reagents rsc.org Central Preserves stereochemical integrity during amide bond formation, greener alternative rsc.org

Targeted Synthesis of Functionalized this compound Derivatives

The synthesis of this compound derivatives with specific functional groups allows for the fine-tuning of their chemical and biological properties. This section covers methods for preparing N-halogenated, N-methoxy-N-methylated, and hydroxylated analogues.

N-chloroamides are versatile reagents in organic synthesis. Several methods have been developed for their preparation. A combination of Oxone® and sodium chloride supported on wet alumina provides a method for the N-chlorination of amides, lactams, and carbamates in good yields. unich.it The reaction proceeds through the in-situ generation of a chlorinating species from the oxidation of the chloride anion by monopersulfate. unich.it

Another approach involves the use of inexpensive and stable calcium hypochlorite on moist alumina, which allows for the smooth and efficient N-chlorination of various amides, carbamates, and lactams. organic-chemistry.orgresearchgate.net Trichloroisocyanuric acid (TCICA) in methanol has also been established as an effective reagent for the conversion of amides to N-chloroamides. sciencemadness.org The reaction is generally fast and provides the products in high purity after a simple workup. sciencemadness.org The kinetics and mechanisms of the reactions of chlorine with various amides, including benzamide and this compound, have also been investigated, revealing that hypochlorite is the dominant reacting species. epfl.ch

Table 3: Reagents for the Preparation of N-Chloroamides

Reagent(s) Substrates Key Features
Oxone®, Sodium Chloride on wet Alumina unich.it Amides, lactams, carbamates Good yields, in-situ generation of chlorinating species unich.it
Calcium Hypochlorite on moist Alumina organic-chemistry.orgresearchgate.net Amides, carbamates, lactams Inexpensive, stable, smooth and efficient reaction researchgate.net
Trichloroisocyanuric Acid (TCICA) in Methanol sciencemadness.org Amides Stable solid reagent, fast reaction, high purity of products sciencemadness.org
Chlorine epfl.ch Amides Hypochlorite is the dominant reacting species epfl.ch

N-methoxy-N-methylamides, commonly known as Weinreb amides, are highly valuable intermediates in organic synthesis. orientjchem.orgsemanticscholar.org Their primary application is in the preparation of ketones from carboxylic acids. tcichemicals.com The reaction of a Weinreb amide with an organolithium or Grignard reagent forms a stable chelated intermediate that, upon acidic workup, yields a ketone. tcichemicals.comrsc.org This prevents the over-addition of the organometallic reagent, which is a common side reaction with other carboxylic acid derivatives. orientjchem.org

The synthesis of Weinreb amides can be achieved through various methods, often starting from carboxylic acids. orientjchem.org One common procedure involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride using a coupling agent. orientjchem.org

Table 4: Synthesis and Reaction of Weinreb Amides

Reaction Reagents Product Key Feature
Synthesis Carboxylic acid, N,O-dimethylhydroxylamine hydrochloride, coupling agent orientjchem.org N-methoxy-N-methylamide (Weinreb amide) Versatile method for preparing the amide intermediate orientjchem.org
Acylation Weinreb amide, Organolithium or Grignard reagent tcichemicals.comrsc.org Ketone Formation of a stable chelated intermediate prevents over-addition rsc.org

The introduction of a hydroxyl group onto this compound analogues can significantly impact their biological activity and metabolic profile. Research in this area has explored the metabolic conversion of N-methylbenzamides. In vitro studies have shown that this compound can be metabolized to N-(hydroxymethyl)benzamide. nih.gov Similarly, N,N-dimethylbenzamide is converted to N-(hydroxymethyl)-N-methylbenzamide. nih.gov The stability of these N-hydroxymethyl compounds can be influenced by substitution on the nitrogen atom. nih.gov While these findings are from metabolic studies, they provide insight into potential hydroxylation pathways and the stability of the resulting products. The generation of N-(hydroxymethyl)benzamide is also implicated in the formation of N-formylbenzamide as a metabolite of this compound. nih.gov

Detailed Investigations of N Methylbenzamide Reaction Mechanisms

Mechanistic Elucidation of N-Methylbenzamide Transformations

Studies on the acid-catalyzed hydrolysis of this compound have been conducted across various acids, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), to understand the influence of the reaction medium. rsc.org The mechanism proceeds through a rate-limiting step that involves a positively charged transition state. nih.gov The formation of the tetrahedral intermediate, a species where the carbonyl carbon shifts from sp² to sp³ hybridization, is a crucial step in this pathway. semanticscholar.org The collapse of this intermediate can proceed via two main pathways: the cleavage of the C-N bond to yield benzoic acid and methylamine, or the elimination of a water molecule to revert to the starting material. The specific pathway is influenced by stereoelectronic effects and the protonation state of the leaving groups. semanticscholar.org

The rate of hydrolysis is dependent on the acidity of the solution. rsc.org The reaction is consistent with a mechanism involving a tetrahedral intermediate, whose formation is facilitated by the initial protonation of the amide. nih.gov The conformation of this tetrahedral intermediate plays a significant role in determining the reaction products and their stereochemistry. semanticscholar.org

The reaction of this compound with halogenating agents, such as chlorine, has been investigated to determine its kinetics and mechanism. These reactions are significant for understanding the fate of amide-containing compounds in chlorination processes used for water treatment. nih.gov The halogenation of this compound leads to the formation of N-chloro-N-methylbenzamide.

Kinetic studies show that the chlorination of this compound follows second-order kinetics, being first-order with respect to both the amide and the active chlorine species. nih.gov The dominant reactive chlorine species in these reactions is often hypochlorite (⁻OCl). nih.gov The reaction rates are influenced by factors such as pH and the electron-donating or withdrawing nature of substituents on the amide structure. nih.gov Generally, substituents that increase the electron density on the amide nitrogen can affect the reaction rate. nih.gov

The proposed mechanism involves the nucleophilic attack of the amide nitrogen on the chlorine atom of the hypochlorite ion. This leads to the formation of an N-chloroamide product and a hydroxide ion. The activation energies for the chlorination of various amides, including this compound, have been determined to be in the range of 62-88 kJ/mol. nih.gov

Kinetic Data for Chlorination of Amides at pH 8
AmideApparent Second-Order Rate Constant (kapp, M-1s-1)Species-Specific Rate Constant with ⁻OCl (k⁻OCl, M-1s-1)Activation Energy (Ea, kJ/mol)
This compoundData Not Specifically Isolated in SourceData within the range of 7.3 × 10-3 - 2.3Data within the range of 62 - 88
General Range for 7 Amides5.8 × 10-3 - 1.87.3 × 10-3 - 2.362 - 88

Note: The provided source gives a range for seven amides studied, including this compound, rather than specific values for each. nih.gov

Transition Metal-Catalyzed Reaction Mechanisms

Ruthenium complexes are effective catalysts for the activation of otherwise inert C-H bonds, enabling the formation of new carbon-carbon (C-C) bonds. dntb.gov.uaresearchgate.net In the context of this compound, the amide group serves as an effective directing group, guiding the ruthenium catalyst to selectively activate an ortho C-H bond on the benzene (B151609) ring. researchgate.net

Following C-H activation, the unsaturated partner (e.g., an alkene or alkyne) coordinates to the ruthenium center and inserts into the Ru-C bond. rsc.orgnih.gov This migratory insertion step forms a new C-C bond and expands the ruthenacycle. The final steps of the catalytic cycle involve reductive elimination or another protonolysis step to release the final product and regenerate the active ruthenium catalyst, allowing it to re-enter the cycle. researchgate.netresearchgate.net

Key Stages in a Proposed Ruthenium-Catalyzed C-H Activation/Annulation Cycle
StageDescription
Catalyst ActivationA pre-catalyst is converted into the active catalytic species.
C-H ActivationThe amide-directed ortho C-H bond of this compound is cleaved, forming a ruthenacycle intermediate (e.g., INT1). researchgate.net
Alkyne/Alkene InsertionThe coupling partner inserts into the Ruthenium-Carbon bond. This is often preceded by coordination to the metal center. rsc.orgnih.gov
Reductive Elimination/ProtonolysisThe functionalized product is released from the metal center.
Catalyst RegenerationThe active catalyst is regenerated to begin a new cycle. researchgate.net

Transamidation, the conversion of one amide into another by reaction with an amine, is a challenging but important transformation. Metal catalysts can facilitate this process by providing a lower energy reaction pathway. nih.gov Understanding the intrinsic reaction coordinate (IRC) and the structure of transition states is key to explaining how these catalysts function.

For a metal-catalyzed transamidation involving an amide like this compound, the mechanism often begins with the reaction of the amide with the metal pre-catalyst to form a metal-amidate complex. nih.gov This complex then reacts with the incoming amine to generate an adduct. A crucial step in the catalytic cycle is the intramolecular nucleophilic attack of the coordinated amido-ligand onto the carbonyl carbon of the amide. This forms a metallacycle tetrahedral intermediate. nih.gov

The transition state for this step is a highly organized structure where the metal plays a bifunctional role, activating both the amide and the nucleophilic amine. nih.gov Computational studies can map the energy profile of this entire process, identifying the transition states (energy maxima) and intermediates (energy minima) along the reaction coordinate. The breakdown of the metallacycle intermediate, often promoted by another molecule of the amine, leads to the formation of the new amide and regenerates the catalyst. nih.gov

Metal-ligand cooperation (MLC) is a concept in catalysis where the ligand is not merely a spectator but actively participates in the bond-making and bond-breaking steps of a reaction. nih.govelsevierpure.comwikipedia.org This contrasts with classical transition metal catalysis where all key transformations occur at the metal center. elsevierpure.com MLC can manifest in several ways, including the ligand acting as a Lewis base to deprotonate a substrate, or through aromatization/dearomatization events that provide a low-energy pathway for bond activation. wikipedia.orgiitm.ac.in

In catalytic cycles involving this compound, such as ruthenium-catalyzed C-H activation, MLC can play a crucial role. For example, a ligand bound to the ruthenium center may possess a basic site that assists in the initial C-H bond cleavage by accepting the proton. This avoids the need for an external base and can significantly lower the activation energy of the C-H activation step.

The ligand's participation can also be seen in hydrogenation or dehydrogenation reactions, where a ligand might accept or donate a proton and an electron pair in concert with the metal center. wikipedia.org By involving the ligand directly in the transformation, MLC provides an additional level of control and efficiency in the catalytic cycle, enabling reactions that might be difficult to achieve through the metal center alone. nih.goviitm.ac.in

Other Fundamental Reactivity Studies

Oxidation and Reduction Reaction Pathways

This compound can undergo both oxidation and reduction reactions targeting different parts of the molecule, primarily the N-methyl group and the carbonyl group.

Oxidation Pathways: The oxidation of this compound can proceed via metabolic pathways, leading to the formation of hydroxylated and subsequently demethylated products. A primary metabolic route involves the oxidation of the N-methyl group to produce N-(hydroxymethyl)-benzamide. This intermediate can be further oxidized, likely through an unstable aldehyde intermediate, to yield N-formylbenzamide. This process represents a formal oxidative N-demethylation.

Additionally, this compound itself can be formed through the oxidation of related compounds. For instance, the in vitro oxidation of N-methylthiobenzamide, catalyzed by enzymes such as cytochromes P-450 and FAD-containing monooxygenase, yields this compound as a minor product alongside the major S-oxide metabolite.

Reduction Pathways: The most significant reduction pathway for this compound involves the conversion of the amide functionality to an amine. The carbonyl group of the amide is reduced to a methylene group (CH₂) to yield N-methylbenzylamine. This transformation is a standard reaction in organic synthesis and can be accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄). Flammable gases can also be generated when amides react with strong reducing agents.

Reaction Type Reactant(s) Key Reagents/Conditions Major Product(s)
OxidationThis compoundMetabolic enzymes (in vivo/in vitro)N-(hydroxymethyl)-benzamide, N-Formylbenzamide
ReductionThis compoundStrong reducing agents (e.g., LiAlH₄)N-methylbenzylamine

Nucleophilic Substitution Reactions

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. However, amides are generally the least reactive of the carboxylic acid derivatives towards this type of reaction due to the resonance stabilization between the nitrogen lone pair and the carbonyl group.

The general mechanism involves a two-step process:

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the leaving group. In the case of this compound, the leaving group would be the methylamide anion (CH₃NH⁻), which is a relatively poor leaving group, hence the lower reactivity.

Reactions with Organolithium Reagents: A notable example of nucleophilic substitution with this compound involves the use of strong nucleophiles like organolithium reagents (e.g., n-Butyllithium, n-BuLi). These reagents are powerful enough to add to the amide carbonyl. The reaction of this compound with an organolithium reagent can lead to the formation of a ketone after an aqueous workup. The initial tetrahedral intermediate is stable until the addition of acid.

Hydrolysis: Hydrolysis is another key nucleophilic substitution reaction, where water or a hydroxide ion acts as the nucleophile. Under acidic or basic conditions, this compound can be hydrolyzed to break the amide bond. This reaction yields benzoic acid and methylamine.

Reaction Type Nucleophile Key Reagents/Conditions Major Product(s)
Ketone SynthesisOrganolithium (R-Li)1. R-Li (e.g., n-BuLi) 2. H₃O⁺ workupKetone (R-CO-Ph), Methylamine
HydrolysisH₂O / OH⁻Acid (e.g., H₂SO₄) or Base (e.g., NaOH), HeatBenzoic acid, Methylamine

Reactions with Cyclopropenones

A sophisticated and mechanistically complex reaction of this compound involves its rhodium(III)-catalyzed cascade reaction with diphenylcyclopropenone. acs.orgacs.org This process occurs at elevated temperatures (e.g., 110 °C) and results in the formation of complex cyclopentene spiroisoindolinone structures, with water as the only byproduct. acs.orgresearchgate.net

A computational study using density functional theory (DFT) has elucidated the intricate mechanism of this transformation. acs.orgacs.org Key findings from the study include:

The reaction is initiated by the C–H activation of the N-methyl group of this compound, which is coordinated to the Rh(III) catalyst. acs.org This step is favored over the direct ring-opening of the cyclopropenone. acs.orgacs.org

A second molecule of this compound acts as a proton shuttle, assisting in hydrogen transfer steps throughout the catalytic cycle. acs.orgfigshare.com

Following C-H activation, the cyclopropenone coordinates to the metal center, its three-membered ring opens, and the first carbon-carbon bond is formed. acs.orgfigshare.com

Subsequent steps involve proton transfer from the amide N-H group to a vinyl group to enable the formation of a crucial carbon-nitrogen bond. acs.orgfigshare.com

The final stages of the cascade involve an intramolecular Friedel-Crafts alkylation to form the second C-C bond, followed by the release of the spirocyclic product and regeneration of the Rh(III) catalyst. acs.orgfigshare.com

The highest energy barrier in the reaction pathway corresponds to the protonation of a vinylic group during the formation of the first C-C bond. acs.orgfigshare.com

Reactants Catalyst/Conditions Product(s) Mechanistic Features
This compound, DiphenylcyclopropenoneCp*Rh(III), 110 °CCyclopentene spiroisoindolinone, WaterC-H activation, C-C/C-N bond formation, Intramolecular Friedel-Crafts

Computational and Spectroscopic Characterization of N Methylbenzamide

Electronic Structure and Conformational Dynamics Studies

Understanding the electronic structure and conformational dynamics of N-methylbenzamide is essential for predicting its physical and chemical properties. Computational methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are widely employed to explore the potential energy surfaces and identify stable conformers and transition states.

Conformational Preferences and Dihedral Angle Analysis

The conformational preferences of this compound are dictated by the interplay of steric and electronic factors, leading to preferred orientations of the amide group relative to the phenyl ring. Computational studies consistently predict that the phenyl ring is rotated out of the plane of the amide group in the minimum energy conformation. acs.org The degree of this rotation can be quantified by the C1-C2-C3-O4 dihedral angle (Φ). Calculations at various levels of theory, including SVWN/DZVP2/A2, BLYP/DZVP2/A2, and MP2/DZP, predict dihedral angles ranging from 16.3° to 28.6°. acs.org The deviation from planarity is attributed to steric repulsion between the ortho hydrogen atoms of the arene ring and the N-H and O atoms of the amide group. acs.org For instance, in the MP2/DZP optimized structure, the N-H···Harene distance is 2.256 Å and the O···Harene distance is 2.590 Å, suggesting the presence of C-H···O hydrogen bonds. acs.org These calculated geometries show good agreement with experimental crystal structure data. acs.orgacs.org

The N-methyl group in this compound is generally found to be coplanar with the carbonyl group in calculated geometries. nih.gov Analysis using Lanthanide-Induced-Shift (LIS) NMR in conjunction with ab initio calculations also supports specific conformational preferences, with good agreement found for RHF geometries where the CO/phenyl torsional angle (ω) is approximately 25°. nih.govresearchgate.net

Here is a table summarizing some calculated dihedral angles:

Level of TheoryC1-C2-C3-O4 Dihedral Angle (Φ)
SVWN/DZVP2/A216.3°
BLYP/DZVP2/A228.6°
MP2/DZP28.3°

Quantum Chemical Calculations for Reaction Energetics and Intermediates

Quantum chemical calculations are powerful tools for investigating reaction mechanisms, determining energy barriers, and characterizing transient intermediates involved in the reactions of this compound.

Applications of Density Functional Theory (DFT) in Reaction Mechanism Studies

Density Functional Theory (DFT) is widely applied to study the reaction mechanisms involving this compound. DFT calculations can provide insights into the energetics of different reaction pathways, identify transition states, and characterize intermediates. For example, DFT has been used to investigate the ruthenium-catalyzed this compound-directed 1,4-addition of the ortho C-H bond to maleimide (B117702). rsc.orgresearchgate.netorcid.orgresearchgate.net These studies determined that the catalytic cycle involves C-H activation, maleimide insertion, and protonation steps. rsc.org DFT calculations confirmed the role of hydrogen bonding interactions, such as N-H···F, in stabilizing transition states. rsc.org The activation free-energy barrier for the turnover frequency-determining step in this reaction was calculated to be 28.2 kcal mol⁻¹ at 373 K. rsc.org DFT studies have also been employed to investigate other reactions involving this compound derivatives, such as the palladium-catalyzed C-H bond halogenation of benzoxazinone (B8607429) derivatives, where this compound might serve as a related model or reactant. researchgate.net

Møller–Plesset Perturbation Theory (MP2) in Conformational Analysis

Second-order Møller–Plesset perturbation theory (MP2) is another ab initio method used in the conformational analysis of molecules like this compound, often providing a more accurate description of electron correlation effects compared to some DFT functionals. MP2 calculations have been specifically utilized to study the rotational potential energy surface of the C(sp2)-C(aryl) bond in this compound. acs.orgacs.orgresearchgate.netosti.gov As mentioned earlier, MP2 calculations, particularly with larger basis sets like aug-cc-pVTZ, have provided detailed energy profiles and barrier heights for the rotation, showing good agreement with experimental structural data. acs.orgacs.orgosti.gov MP2 calculations can complement DFT studies by offering a different theoretical approach to validate conformational preferences and energy barriers.

Frontier Molecular Orbital (HOMO-LUMO) Energy Profiling

The analysis of Frontier Molecular Orbitals (HOMO and LUMO) provides valuable information about the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) represents the electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the electron-accepting ability. dergipark.org.trmdpi.comajrconline.orgresearchgate.net The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. mdpi.comresearchgate.net

While specific HOMO-LUMO energy values for this compound itself were not directly found in the search results, studies on related benzamide (B126) derivatives and other organic molecules demonstrate the application of DFT for calculating these orbital energies. dergipark.org.trmdpi.comajrconline.orgresearchgate.net For instance, DFT calculations have been used to determine HOMO and LUMO energies and visualize their spatial distribution in benzamide and other related aromatic systems. dergipark.org.trresearchgate.net These calculations help in understanding charge transfer within the molecule and predicting potential sites for electrophilic and nucleophilic attack. mdpi.comajrconline.org Applying similar DFT methodologies to this compound would provide its specific HOMO and LUMO energy levels and the energy gap, offering insights into its electronic transitions and participation in chemical reactions.

Here is a table illustrating typical applications of computational methods in studying this compound:

Computational MethodApplications
DFTReaction mechanism studies, transition state characterization, HOMO-LUMO analysis
MP2Conformational analysis, rotational barrier calculations

Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods play a crucial role in confirming the structure of this compound and understanding its behavior in chemical reactions. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) provide complementary information for comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules and monitoring chemical reactions in situ. Both 1H and 13C NMR spectroscopy have been used to characterize this compound. rsc.org, rsc.org The chemical shifts and splitting patterns observed in NMR spectra provide detailed information about the different hydrogen and carbon environments within the molecule, confirming its identity and purity. rsc.org, rsc.org NMR spectroscopy can also be employed to monitor the progress of reactions involving this compound by observing the disappearance of reactant signals and the appearance of product signals over time. ias.ac.in

Infrared (IR) Spectroscopy for Functional Group Characterization

IR spectroscopy is widely used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. schoolwires.net For amides like this compound, key absorption bands in the IR spectrum correspond to the stretching vibrations of the carbonyl (C=O) and N-H bonds. egyankosh.ac.in The carbonyl stretching frequency in secondary amides typically appears in the range of 1630-1670 cm-1, while the N-H stretching absorption is observed between 3200-3400 cm-1. egyankosh.ac.in Secondary amides show a single N-H stretching absorption in this region. egyankosh.ac.in, masterorganicchemistry.com These characteristic bands in the IR spectrum of this compound confirm the presence of the methyl-substituted amide functional group. egyankosh.ac.in

Here is a summary of characteristic IR absorption ranges for amides:

Functional GroupVibration TypeWavenumber Range (cm⁻¹)
C=O (Amide I)Stretching1630-1680
N-H (Secondary)Stretching3200-3400

Mass Spectrometry for Product Identification and Mechanism Support

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can be used for identification and structural elucidation. researchgate.net High-resolution mass spectrometry can accurately determine the elemental composition of a compound. researchgate.net In the context of reactions involving this compound, mass spectrometry can be used to identify reaction products by their molecular ions and characteristic fragments. acs.org, nih.gov Tandem mass spectrometry experiments, such as collision-activated dissociation (CAD), can provide further structural information by breaking down ions into smaller fragments, aiding in the confirmation of proposed product structures and supporting mechanistic investigations. acs.org, nih.gov For example, mass spectrometry has been used to detect and characterize intermediates formed during the oxidation of related compounds, including a species identified as 2-(dihydroxy(oxo)-λ6-sulfaneyl)-N-methylbenzamide. acs.org, nih.gov

Molecular Modeling and Force Field Parameterization for this compound Systems

Computational methods, including molecular modeling and force field parameterization, are valuable for understanding the conformational preferences and interactions of this compound. These techniques can complement experimental data and provide insights into molecular behavior at an atomic level.

Development and Validation of Force Field Parameters (e.g., MM3)

Molecular mechanics force fields, such as MM3, require specific parameters to accurately describe the potential energy of a molecule based on its atomic structure. acs.org, pnnl.gov Developing and validating force field parameters for this compound and related benzamide derivatives is crucial for performing reliable simulations. acs.org, researchgate.net This process often involves fitting parameters to experimental data, such as crystal structures, and to results from high-level electronic structure calculations. acs.org, pnnl.gov Studies have reported the assignment of MM3 force field parameters for this compound to enable calculations on this compound and other benzamide derivatives. acs.org, researchgate.net These parameters are developed to reproduce structural features and potential energy surfaces, such as the barrier to rotation about the C(sp2)-C(aryl) bond. acs.org, researchgate.net

Computational Approaches to Protein-Ligand Interactions (e.g., MbtI)

Computational approaches, including docking and molecular dynamics simulations, are used to study the interactions between small molecules like this compound or its derivatives and biological targets, such as proteins. nih.gov, nih.gov These methods can predict binding modes, estimate binding affinities, and provide insights into the molecular basis of recognition. nih.gov, nih.gov The enzyme MbtI (Mycobacterium tuberculosis salicylate (B1505791) synthase) has been identified as a potential target for antitubercular drugs. nih.gov, nih.gov Computational studies, including docking and molecular dynamics simulations, have been employed to investigate the binding of potential inhibitors to the MbtI active site. nih.gov, acs.org, nih.gov While this compound itself may not be a direct ligand discussed in all MbtI studies, derivatives and related benzamide-containing compounds have been explored computationally to understand key protein-ligand interactions within the MbtI catalytic site. nih.gov, acs.org These studies aim to uncover the molecular interactions that govern binding affinity and inform the design of improved inhibitors. nih.gov, acs.org

Thermodynamic Characterization of this compound Phase Behavior

The thermodynamic characterization of this compound (C8H9NO) provides crucial insights into its physical state transitions and energy landscapes. This compound exists as a solid at room temperature, typically appearing as white to pale cream crystals or powder thermofisher.comchembk.comtcichemicals.com.

Key thermodynamic properties, including melting point, boiling point, and enthalpies of phase transitions, have been experimentally determined and computationally estimated for this compound. The melting point of this compound is reported to be in the range of 76-80 °C tcichemicals.comchemsynthesis.comsigmaaldrich.com, with some sources citing a specific range of 76-78 °C chembk.comsigmaaldrich.comchemicalbook.com. Another source indicates a melting point range of 77.0-83.0 °C thermofisher.com. The boiling point is reported as 167 °C at 11 mmHg chembk.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com.

Studies employing static methods have been utilized to measure the vapor pressures of both crystalline and liquid phases of this compound across specific temperature ranges. For the crystalline phase, measurements were conducted in the range of 322.9 to 388.4 K. acs.org. These experimental vapor pressure data are fundamental for deriving standard molar Gibbs energies and enthalpies of sublimation and vaporization at a reference temperature of 298.15 K acs.org. Differential scanning calorimetry (DSC) has also been employed to determine the temperatures and molar enthalpies of fusion, providing a basis for comparison with values derived from vapor pressure measurements acs.org.

The enthalpy of the hydrogen bond in this compound has been estimated based on vapor pressure studies. For this compound, which possesses one hydrogen bond per molecule, an estimated value of 16.7 kJ·mol⁻¹ for the enthalpy of the hydrogen bond has been reported acs.org. This is in comparison to benzamide, which has two different NH···O bonds per molecule with a mean enthalpy of 18.2 kJ·mol⁻¹ acs.org.

Computational approaches, such as electronic structure theory methods, have been applied to study the conformational aspects and potential energy surfaces related to bond rotations in this compound. These studies can provide theoretical support and complementary data to experimental thermodynamic characterization acs.org. Fully optimized geometries from these calculations have shown good agreement with available crystal structure data, and the calculated potential energy surfaces are consistent with experimental dihedral angle distributions acs.org.

While detailed studies on the polymorphism of this compound itself are not extensively highlighted in the search results, research on related benzamide derivatives indicates the potential for polymorphism within this class of compounds acs.orgwipo.int. Crystal structure analysis of related substituted benzamides, such as 4-hydroxy-N-methylbenzamide, reveals details about molecular packing and intermolecular interactions like hydrogen bonds (O-H···O and C-H···N) that contribute to crystal stability and could be relevant to understanding the solid-state behavior of this compound researchgate.netnih.govresearchgate.net.

The solubility of this compound in water is reported as insoluble chembk.comchemicalbook.com. It is soluble in ethanol (B145695) sigmaaldrich.comsigmaaldrich.com.

The following table summarizes some of the key thermodynamic properties reported for this compound:

PropertyValueConditionsSource
Melting Point76-80 °CLiterature tcichemicals.comchemsynthesis.com
76-78 °CLiterature chembk.comsigmaaldrich.comchemicalbook.com
77.0-83.0 °CClear melt thermofisher.com
Boiling Point167 °C11 mmHg chembk.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com
SolubilityInsolubleWater chembk.comchemicalbook.com
Soluble (50 mg/mL, clear, yellow-green)Ethanol sigmaaldrich.comsigmaaldrich.com
Hydrogen Bond Enthalpy (estimated)16.7 kJ·mol⁻¹Per molecule acs.org

Advanced Applications of N Methylbenzamide in Synthetic Chemistry and Materials Science

N-Methylbenzamide as a Versatile Reagent and Catalyst Adjunct

In the realm of organic synthesis, this compound is valued for its ability to facilitate key chemical transformations, contributing to higher efficiency and yields in various reactions. chemicalbook.com Its distinct structure and reactivity profile make it a valuable tool for chemists in both laboratory and industrial settings. chemicalbook.com

Facilitation of Condensation and Acylation Processes

This compound is utilized as a reagent in a variety of synthetic processes, where its chemical properties are leveraged to facilitate the formation of complex organic molecules through condensation and acylation reactions. chemicalbook.com While detailed mechanistic studies on this compound's specific role in these reactions are specialized, its utility is recognized in promoting these transformations. chemicalbook.com The principles of such reactions can be understood from similar processes, like the acid-catalyzed condensation of the related compound benzamide (B126) with glyoxal, which involves the formation of several intermediate and final products. nih.govresearchgate.netmdpi.com As a reagent, this compound's effectiveness can lead to more efficient synthesis and higher product yields. chemicalbook.com

Role in the Preparation of Amides and Esters

The compound serves as a key component in the synthesis of other amides and esters. chemicalbook.com For instance, the preparation of N,N-diethyl-3-methylbenzamide can be achieved through the reaction of m-methyl benzoyl chloride with diethylamine, a process analogous to transformations involving benzamide derivatives. google.com Furthermore, this compound can be chemically converted to esters like methyl benzoate, a transformation that typically involves hydrolysis of the amide followed by esterification. pearson.com An improved industrial process for producing this compound itself involves the reaction of methyl benzoate with an over-stoichiometric amount of methylamine in the presence of methanol (B129727), which can be run efficiently at temperatures between 80 and 100°C. google.com This high-purity product can then be used directly in subsequent reactions. google.com

Integration in Polymer Science and Material Development

In materials science, this compound is incorporated into the development and modification of polymers to create high-performance materials suitable for advanced applications in industries such as automotive and aerospace. chemicalbook.com

Enhancement of Material Performance Characteristics (e.g., Thermal Stability, Flexibility)

The chemical structure of this compound can be harnessed to enhance the physical properties of polymeric materials. chemicalbook.com Its incorporation into polymer matrices can improve key performance characteristics, including thermal stability, flexibility, and chemical resistance. chemicalbook.com The introduction of specific functional groups, such as the N-phenyl group in poly(benzimidazole imide)s, has been shown to improve flexibility while maintaining extremely high glass transition temperatures (Tg > 450 °C) and thermal stability (5% weight loss values of 551–554 °C). nih.gov While not directly involving this compound, this research illustrates the principle of how modifying amide linkages can significantly impact polymer properties. Similarly, blending polymers like poly(L-lactide)-b-poly(ethylene glycol)-b-poly(L-lactide) with other materials can alter and improve their thermal decomposition characteristics. mdpi.com

Utilization as Non-Polymerizable Catalytic Adjuncts (NPCA) in Ring-Opening Polymerization

A significant application of this compound is its use as a non-polymerizable catalytic adjunct (NPCA) in the ring-opening polymerization (ROP) of lactide. researchgate.net In conjunction with a catalyst like ferrous acetate (Fe(OAc)2), this compound enables the polymerization to proceed under mild conditions, at temperatures as low as 105°C. researchgate.net This method achieves high conversion (up to 99 mol%) and yield (up to 88 mol%) of the resulting polylactide. researchgate.net A key advantage of using this compound as an NPCA at lower temperatures (≤ 145°C) is the prevention of racemization, leading to a well-defined polymer structure with low polydispersity (≤ 1.1). researchgate.net

Table 1: Effect of this compound as NPCA in Lactide Polymerization
ParameterCondition/ValueReference
Catalyst SystemFe(OAc)₂ with this compound (NPCA) researchgate.net
Reaction TypeRing-Opening Polymerization (ROP) of lactide researchgate.net
Minimum Temperature105°C researchgate.net
Maximum ConversionUp to 99 mol% researchgate.net
Maximum YieldUp to 88 mol% researchgate.net
Polydispersity Index (PDI)≤ 1.1 researchgate.net
RacemizationNone observed at temperatures ≤ 145°C researchgate.net

This compound as a High-Purity Solvent in Analytical and Synthetic Chemistry

This compound is also recognized for its role as a high-purity solvent. chemicalbook.com Its ability to dissolve a wide array of organic compounds makes it an excellent medium for conducting chemical reactions and processes. chemicalbook.com As a polar molecule, this compound is soluble in common polar solvents such as water, methanol, and ethanol (B145695), while showing lesser solubility in nonpolar solvents like hexane. solubilityofthings.com This solubility profile makes it a versatile choice in organic synthesis. solubilityofthings.com In the field of analytical chemistry, it is employed as a solvent in techniques like spectroscopy and chromatography, where it provides a stable medium for the analysis of complex chemical mixtures. chemicalbook.com

Table 2: Solubility Characteristics of this compound
Solvent TypeSolubilityExample SolventsReference
PolarSolubleWater, Methanol, Ethanol solubilityofthings.com
NonpolarLesser SolubilityHexane, Benzene (B151609) solubilityofthings.com

Industrial and Laboratory Utility in Advanced Chemical Processes

This compound (NMB) is a versatile organic compound that serves multiple functions in advanced chemical processes across various industries. Its utility stems from its unique chemical structure, which allows it to act as a valuable intermediate, a catalyst, a polymer modifier, and a specialized solvent. These roles are critical in the synthesis of pharmaceuticals, the development of high-performance materials, and in analytical chemistry.

In industrial and laboratory settings, this compound is instrumental as a precursor in multi-step organic syntheses. It is a key building block in the production of a range of bioactive molecules and complex chemical structures. Its effectiveness in facilitating reactions such as condensations and acylations often leads to improved yields and more efficient synthetic routes, making it a valuable asset in both research and manufacturing environments. chemicalbook.com

Versatility as a Chemical Intermediate

This compound is a pivotal intermediate in the synthesis of numerous organic compounds, particularly within the pharmaceutical sector. Its structure is readily modified, making it a versatile precursor for a variety of active pharmaceutical ingredients (APIs), including analgesics, antipyretics, and anti-inflammatory drugs. chemicalbook.com The compound's role as a foundational molecule allows for the construction of more complex derivatives with specific therapeutic properties.

Research has demonstrated the use of this compound and its derivatives in the creation of targeted therapies. For instance, it forms the backbone of novel 4-methylbenzamide derivatives containing 2,6-substituted purines, which have been investigated as potential protein kinase inhibitors for cancer treatment. nih.gov In these syntheses, the this compound core acts as a flexible linker between different pharmacophoric groups. nih.gov Furthermore, it is a documented intermediate in the synthesis of Enzalutamide, an androgen receptor inhibitor used in prostate cancer therapy. google.com The ability to undergo further chemical transformations makes this compound a valuable component in the medicinal chemist's toolbox for developing new therapeutic agents. nih.gov

Table 1: Examples of Bioactive Molecules Synthesized Using this compound Derivatives as Intermediates
Target Molecule ClassSpecific IntermediateTherapeutic AreaReference
Protein Kinase Inhibitors4-(Bromomethyl)-N-(3-(trifluoromethyl)phenyl)benzamideOncology nih.gov
Androgen Receptor Inhibitors4-bromo-2-fluoro-N-methyl benzamideOncology google.com
Histone Deacetylase (HDAC) InhibitorsN-Substituted Benzamide DerivativesOncology nih.gov

Role in Polymer and Materials Science

In the field of materials science, this compound is utilized in the development and modification of polymers and resins. chemicalbook.com Its incorporation into polymer structures can significantly enhance the material's physical properties. Attributes such as thermal stability, flexibility, and resistance to chemical degradation can be improved, leading to high-performance materials suitable for demanding applications. chemicalbook.com These advanced materials are employed in sectors such as automotive, aerospace, and electronics, where durability and resilience are paramount. chemicalbook.com The addition of the this compound moiety can impart desirable characteristics that cater to the specific needs of these advanced applications. chemicalbook.com

Table 2: Influence of this compound on Polymer Properties
Polymer SystemProperty EnhancedIndustrial ApplicationReference
Generic Polymer ResinsThermal StabilityAerospace, Automotive chemicalbook.com
Generic Polymer ResinsFlexibilityElectronics chemicalbook.com
Generic Polymer ResinsChemical ResistanceIndustrial Components chemicalbook.com

Applications as a Specialized Solvent

This compound also functions as a high-purity solvent in both synthetic and analytical chemistry. chemicalbook.com Its capacity to dissolve a broad spectrum of organic compounds makes it an excellent medium for facilitating chemical reactions. chemicalbook.com In the realm of analytical chemistry, it is employed as a solvent in spectroscopic and chromatographic techniques. chemicalbook.com Its stable and non-toxic nature under various conditions adds to its suitability for sensitive chemical analyses. chemicalbook.com For instance, in High-Performance Liquid Chromatography (HPLC), the selection of appropriate solvents is crucial for the separation of mixture components. While this compound can be analyzed using a mobile phase of acetonitrile and water, its properties also make it a candidate for use as a component in specialized solvent systems for the analysis of other compounds. chemicalbook.comsielc.com

Table 3: Utility of this compound as a Solvent
Application AreaFunctionKey AttributesReference
Synthetic ChemistryReaction MediumDissolves a wide range of organic compounds chemicalbook.com
Analytical ChemistrySolvent for SpectroscopyHigh-purity, stable chemicalbook.com
Analytical ChemistrySolvent for ChromatographyCompatible with analytical techniques chemicalbook.com

Structure Activity Relationship Sar and Derivative Design in Chemical Biology Contexts

Rational Design Principles for Structural Modification of the N-Methylbenzamide Core

The rational design of this compound derivatives is a structured approach to enhance their therapeutic potential by systematically altering their chemical framework. biomedres.usbiomedres.usazolifesciences.com This process is guided by an understanding of the structure-activity relationships (SAR), which correlate the structural features of a molecule with its biological activity. drugdesign.org The primary goal is to improve properties such as potency, selectivity, and pharmacokinetic profiles. biomedres.us

Key strategies for modifying the this compound core include:

Scaffold Hopping: This involves replacing the central benzamide (B126) core with a different, isosteric scaffold that maintains the essential pharmacophoric features. This can lead to novel intellectual property and improved drug-like properties.

Functional Group Modification: Altering or introducing new functional groups on the phenyl ring or the N-methyl group can significantly impact the molecule's electronic and steric properties. For instance, introducing hydrogen bond donors or acceptors can enhance binding affinity to a biological target.

Conformational Restriction: By introducing cyclic structures or rigid linkers, the conformational flexibility of the molecule can be reduced. This can lock the molecule into a bioactive conformation, leading to increased potency and selectivity.

A central principle in the rational design of this compound analogs is the optimization of interactions with the target protein. azolifesciences.com This often involves iterative cycles of design, synthesis, and biological evaluation to refine the molecular structure for optimal performance.

Chemical Space Exploration of this compound Analogues for Modulating Interactions

Chemical space refers to the vast multidimensional space populated by all possible molecules. csmres.co.uk Exploring the chemical space of this compound analogues is crucial for discovering novel derivatives with desired biological activities. nih.gov This exploration aims to identify new regions of chemical space with favorable properties and to understand the boundaries of SAR for this scaffold.

Strategies for exploring the chemical space of this compound analogues include:

Combinatorial Chemistry: This technique allows for the rapid synthesis of large libraries of related compounds by systematically combining different building blocks. This enables a broad exploration of the chemical space around the this compound core.

Diversity-Oriented Synthesis (DOS): DOS aims to create structurally diverse and complex molecules from simple starting materials. This approach can lead to the discovery of novel scaffolds and unexpected biological activities. csmres.co.uk

Computational Modeling and Virtual Screening: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be used to virtually screen large compound libraries and prioritize candidates for synthesis. These methods help to navigate the vast chemical space more efficiently.

The goal of chemical space exploration is not only to find more potent molecules but also to identify compounds with diverse pharmacological profiles, potentially leading to new therapeutic applications for this compound derivatives.

Influence of Substituent Effects on Chemical Reactivity and Catalytic Activity

The introduction of substituents onto the this compound scaffold can profoundly influence its chemical reactivity and, in some cases, impart catalytic activity. These effects are primarily governed by the electronic and steric properties of the substituents.

Electronic Effects:

Inductive Effects: Electron-withdrawing groups (e.g., nitro, halogens) decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, electron-donating groups (e.g., alkyl, alkoxy) increase electron density and enhance reactivity towards electrophiles.

Resonance Effects: Substituents with lone pairs of electrons (e.g., -OH, -NH2) can donate electron density to the ring through resonance, activating it towards electrophilic substitution. Conversely, groups with pi bonds to electronegative atoms (e.g., -NO2, -C=O) can withdraw electron density via resonance.

Steric Effects:

Bulky substituents can hinder the approach of reactants to a specific site on the molecule, thereby influencing the regioselectivity of a reaction.

Steric hindrance can also affect the conformation of the molecule, which in turn can influence its binding to a biological target.

The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to modulate a molecule's properties. sci-hub.stresearchgate.net Fluorine's high electronegativity can significantly alter the electronic properties of the this compound core, impacting its reactivity and biological interactions. sci-hub.st

Case Studies in Derivative Synthesis and Chemical Characterization for Targeted Inhibition (e.g., PDE10A)

A significant area of research for this compound derivatives has been in the development of inhibitors for phosphodiesterase 10A (PDE10A). nih.gov PDE10A is an enzyme primarily expressed in the brain and is considered a promising target for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease. nih.gov

A lead-optimization program identified a series of N-methylanilides and their corresponding N-methylbenzamides as potent PDE10A inhibitors. nih.gov The synthesis of these derivatives often involves standard amide coupling reactions between a substituted benzoic acid and N-methylaniline or a related amine.

Structure-Activity Relationship (SAR) for PDE10A Inhibition:

The SAR studies for these this compound-based PDE10A inhibitors have revealed several key insights:

The N-methyl group is often crucial for activity.

Substituents on the benzamide phenyl ring can significantly modulate potency. For example, in a series of this compound analogues derived from the neurokinin-2 receptor antagonist SR 48968, a para-fluoro substituent resulted in a highly potent compound. nih.gov

The nature of the group attached to the nitrogen atom is a critical determinant of binding affinity and selectivity.

Below is an interactive data table summarizing the inhibitory activity of selected this compound derivatives against PDE10A.

CompoundR1 GroupR2 GroupPDE10A IC50 (nM)
1 H4-(quinolin-2-ylmethoxy)phenyl10
2 2-F4-(quinolin-2-ylmethoxy)phenyl5
3 4-Cl4-(quinolin-2-ylmethoxy)phenyl15
4 H4-(6-fluoroquinolin-2-ylmethoxy)phenyl2

The characterization of these synthesized derivatives typically involves a suite of analytical techniques, including:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chemical structure.

Mass Spectrometry (MS) to determine the molecular weight.

Infrared (IR) Spectroscopy to identify key functional groups.

X-ray Crystallography to determine the three-dimensional structure of the molecule and its binding mode to the target protein. nih.gov

These detailed characterization methods are essential for validating the synthesized compounds and for understanding the structural basis of their biological activity, thereby guiding further rational design efforts.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel Catalytic Systems for N-Methylbenzamide Transformations

The development of novel catalytic systems is a critical area for advancing the chemistry of this compound. Current research in catalysis involving benzamides and related amides highlights the potential for more efficient and selective transformations. Metal catalysis, utilizing transition metals such as ruthenium (Ru), manganese (Mn), aluminum oxide (Al₂O₃), copper (Cu), cobalt (Co), palladium (Pd), and nickel (Ni), has shown efficacy in various reactions, including annulation, olefination, methoxymethylation, transamidation, and C-O coupling. fishersci.sesigmaaldrich.comresearchgate.netnih.govuni.luchem960.comnih.gov

Future research should focus on designing catalysts specifically tailored for this compound. This includes exploring homogeneous, heterogeneous, and biocatalytic systems. For instance, Al₂O₃ has demonstrated catalytic activity in the transamidation of this compound. researchgate.net Studies involving N-methoxy-N-methylbenzamide have utilized Ru-catalyzed annulation reactions. fishersci.se The synthesis of N-(methoxymethyl)benzamide derivatives has been achieved through Mn-catalysis using methanol (B129727). sigmaaldrich.com While copper-catalyzed C-O coupling was not successful with N-methoxy-N-methylbenzamide, this indicates specific challenges that can drive the development of new catalyst designs for such transformations. chem960.com The successful application of palladium-catalyzed C-H functionalization on related benzamides suggests similar strategies could be fruitful for this compound. chem960.com Furthermore, the development of base metal catalysts for hydrogenation presents a greener alternative to noble metal catalysts and could be explored for the reduction of this compound or its derivatives. uni.lu Future catalytic research should aim for improved activity, selectivity, and recyclability, contributing to more efficient and environmentally benign synthetic routes. nih.govfishersci.ca

Integration of this compound in Sustainable and Green Chemistry Methodologies

Integrating this compound into sustainable and green chemistry methodologies is crucial for minimizing environmental impact and promoting resource efficiency. Current trends in green chemistry emphasize the use of recyclable catalytic systems, reducing solvent waste, avoiding stoichiometric toxic reagents, and utilizing benign solvents. fishersci.sesigmaaldrich.comnih.govuni.lufishersci.canih.gov

Future research should investigate the application of this compound in reactions employing sustainable techniques such as those utilizing polyethylene (B3416737) glycol (PEG), ionic liquids, micellar catalysis, deep eutectic solvents, and supported catalysts. fishersci.se The synthesis of N-methyl-4-vinylbenzamide via nickel catalysis exemplifies the application of green chemistry principles by minimizing waste and avoiding stoichiometric metal reagents. fishersci.ca The development of Mn-catalyzed methoxymethylation of primary amides using methanol as a solvent and reagent represents a significant step towards greener synthesis that could be extended to this compound. sigmaaldrich.com The use of N,N-diethyl-3-methylbenzamide (DEET), a related benzamide (B126) derivative, as a less toxic solvent for the synthesis of metal-organic frameworks (MOFs) suggests the potential for this compound to serve in similar sustainable solvent applications. epa.gov Embracing atom-economical processes, such as catalytic hydrogenation, which inherently have high atom economy, should be a focus for transformations involving this compound. uni.lu Future research should also explore the use of renewable feedstocks and the development of energy-efficient processes for the synthesis and reactions of this compound. nih.gov

Advancements in Spectroscopic and Structural Elucidation Techniques for this compound Systems

Precise spectroscopic and structural characterization is fundamental to understanding the properties and reactivity of this compound and its derivatives. Established techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Mass Spectrometry (MS), and X-ray diffraction are routinely employed for this purpose. nih.govchem960.comfishersci.nofishersci.caontosight.aithegoodscentscompany.comfishersci.casigmaaldrich.comthegoodscentscompany.comsigmaaldrich.comuni.luchemspider.com

Future research should leverage advancements in these techniques for more detailed and in-depth analysis of this compound systems. This includes utilizing high-field NMR and hyphenated techniques like LC-QTOF-MS/MS for the analysis of complex reaction mixtures and intermediates. thegoodscentscompany.com The application of advanced solid-state NMR and X-ray diffraction techniques can provide crucial insights into the crystalline structure and solid-state interactions of this compound. Coupling experimental spectroscopic data with computational methods is a powerful approach for comprehensive structural elucidation and understanding molecular interactions. ontosight.aisigmaaldrich.comsigmaaldrich.com The ongoing development of universal fragmentation models for tandem mass spectrometry can enhance the structural characterization of this compound and its transformation products. sigmaaldrich.com Future efforts should focus on applying these advanced techniques to study the conformational preferences, hydrogen bonding networks, and interactions of this compound in various environments, including in solution, solid state, and in complexes with catalysts or other molecules.

Development of Predictive Computational Models for this compound Reactivity and Selectivity

Computational modeling plays an increasingly vital role in predicting and understanding the reactivity and selectivity of organic molecules. Techniques such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationships (QSAR), molecular docking, Molecular Dynamics (MD) simulations, and machine learning algorithms are valuable tools in this regard. researchgate.netfishersci.canih.govontosight.aisigmaaldrich.comamericanelements.comontosight.aifishersci.casigmaaldrich.comuni.luscitoys.com

Future research should focus on developing and applying sophisticated computational models specifically for this compound. This includes using DFT calculations to study reaction mechanisms and transition states for transformations involving this compound, building upon existing studies that have used DFT to investigate the transamidation of this compound and analyze electronic properties like HOMO and LUMO. researchgate.net Developing QSAR and machine learning models can help predict the outcome and selectivity of reactions with this compound based on structural variations and reaction conditions. americanelements.comontosight.aifishersci.casigmaaldrich.comuni.lu Predictive models for reaction rates and understanding the factors governing selectivity in catalytic transformations of this compound are also important areas for future work. scitoys.com Computational studies have already provided support for the formation of N-methylated amides in certain reactions, highlighting the power of these tools in mechanistic investigations. nih.gov Future research should aim to develop more accurate and broadly applicable models that can predict the behavior of this compound in a wide range of chemical environments and its potential interactions with biological systems, guiding experimental design and accelerating the discovery of new applications. americanelements.comontosight.aifishersci.cauni.luscitoys.com

Q & A

What are the most reliable synthetic routes for N-methylbenzamide, and how can reaction conditions be optimized for purity?

This compound is typically synthesized via acylation of methylamine with benzoyl chloride or through transamidation reactions. A method involving Pd/C-catalyzed hydrogenation (e.g., reduction of intermediates like nitro groups) followed by acylation with methyl 3-(chlorocarbonyl)propanoate in dichloromethane (CH₂Cl₂) and pyridine has been reported to yield high-purity products . Optimization requires:

  • Catalyst selection : Pd/C ensures selective reduction without over-hydrogenation.
  • Solvent choice : Polar aprotic solvents (e.g., CH₂Cl₂) minimize side reactions.
  • Temperature control : Room temperature (18–25°C) prevents thermal decomposition.

Key purity validation : Monitor by FT-IR for characteristic amide C=O stretch (~1650 cm⁻¹) and HPLC for residual reactants.

How can spectroscopic techniques (e.g., FT-IR, XRD) distinguish this compound from structurally similar amides?

This compound exhibits distinct FT-IR signatures :

Peak (cm⁻¹)Assignment
~1650Amide I (C=O stretch)
~1550Amide II (N–H bend + C–N stretch)
~1300C–N stretch of N-methyl group

In X-ray crystallography, the monoclinic P21/c space group (e.g., lattice parameters: a = 25.0232 Å, b = 5.3705 Å) differentiates it from analogs like N-phenylbenzamide, which may adopt different packing geometries .

What computational methods are effective for predicting the physicochemical properties of this compound?

Free energy perturbation (FEP) theory accurately predicts partial molar volumes (ΔV°) by modeling CH₃/H substitutions. For this compound derivatives, FEP simulations show errors ≤4.0 cm³mol⁻¹ compared to experimental data, making it suitable for solubility and partitioning studies .
Key parameters :

  • Lennard-Jones potentials for van der Waals interactions.
  • Ab initio SCF-MO calculations for electron density mapping .

How does this compound interact with biological targets such as opioid receptors?

This compound derivatives (e.g., trans-N-[2-(methylamino)cyclohexyl]benzamides) bind to μ-opioid receptors via:

  • Electron acceptor interactions : The aromatic ring and N-methyl group engage in charge-transfer interactions with receptor residues.
  • Conformational energy : The molecule adopts a binding-compatible geometry (e.g., S,S or R,R isomerism), requiring ~3–5 kcal/mol energy .
    Experimental validation : Radioligand displacement assays using [³H]naloxone confirm competitive binding .

What strategies improve the metabolic stability of this compound derivatives in pharmacokinetic studies?

To enhance metabolic stability:

  • N-Methylation : Reduces susceptibility to amidase cleavage compared to unsubstituted benzamides.
  • Fluorination : Introducing electron-withdrawing groups (e.g., 4-fluoro substituents) slows oxidative metabolism .
  • In vitro assays : Use liver microsomes (human/rat) to quantify half-life improvements.

Case study : N,N-Diethyl-4-fluorobenzamide shows 2.5× longer half-life than non-fluorinated analogs .

How do structural modifications to this compound affect its solid-state properties (e.g., crystallinity)?

Substituents on the benzamide ring alter crystallinity :

  • Hydrogen bonding : Electron-donating groups (e.g., -OCH₃) enhance intermolecular H-bonding, improving crystal stability.
  • Steric effects : Bulky groups (e.g., trifluoromethyl) disrupt packing, reducing melting points.
    XRD data : For 3-chloro-N-phenylbenzamide, monoclinic symmetry (α = 98.537°) reflects steric and electronic influences .

What analytical challenges arise in quantifying trace impurities in this compound samples?

Common challenges include:

  • Spectral overlap : Residual solvents (e.g., CCl₄, CS₂) in FT-IR analysis contaminate peaks near 850 cm⁻¹ and 1550 cm⁻¹ .
  • HPLC limitations : Low UV absorbance of methylamine byproducts requires derivatization (e.g., dansyl chloride labeling).
    Mitigation : Use high-resolution MS (HRMS) with <1 ppm mass accuracy for unambiguous identification .

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Discrepancies often stem from:

  • Isomeric purity : Undetected R,S vs. S,S isomers in binding assays .
  • Assay conditions : Variations in buffer pH or ionic strength alter receptor-ligand kinetics.
    Resolution :

Validate stereochemistry via chiral HPLC or X-ray crystallography.

Standardize assay protocols (e.g., 37°C, pH 7.4 for μ-opioid studies) .

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N-Methylbenzamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.